molecular formula C19H20N2O5 B2975889 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 899956-38-8

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B2975889
CAS No.: 899956-38-8
M. Wt: 356.378
InChI Key: LJFDENMKITWFRO-UHFFFAOYSA-N
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Description

“N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide” is a chemical compound. Its molecular formula is C31H50N2O5 and its molecular weight is 530.74 . It contains a 2,3-dihydrobenzo[b][1,4]dioxin subunit .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . The synthesis often involves the use of 2,3-dihydroxybenzoic acid as an initial material . The process includes alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions include alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .

Scientific Research Applications

Orexin Receptor Mechanisms

The compound has been studied in the context of orexin receptors and their role in feeding, arousal, stress, and drug abuse. Notably, compounds like SB-649868 and GSK1059865, which may have similar structural features to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide, were evaluated for their effects in a binge eating model in rats. These studies contribute to understanding the role of orexin receptors in compulsive behaviors, potentially offering insights into treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Carcinogenicity Studies

Research has focused on synthesizing derivatives of dibenzo compounds, which include structures similar to this compound. These studies are significant for understanding the metabolic activation and carcinogenic potential of such compounds, essential for assessing their safety and potential therapeutic applications (Sharma et al., 2004).

Photodynamic Therapy for Cancer

Compounds with structures akin to this compound have been investigated for their potential in photodynamic therapy for cancer treatment. For instance, the study of zinc phthalocyanine derivatives highlighted their utility in photodynamic therapy due to their fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms (Pişkin et al., 2020).

Application in Organic Light-Emitting Devices

The molecular design of compounds like this compound has been tailored for use in non-doped blue organic light-emitting devices. These compounds, due to their structural properties, can effectively contribute to the development of advanced materials for electronic applications (Jayabharathi et al., 2018).

Future Directions

The future directions for research on “N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide” and similar compounds could involve further exploration of their potential biological and pharmacological properties . Additionally, improvements in the synthesis process could be explored for large-scale preparation .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-24-15-5-2-13(3-6-15)8-9-20-18(22)19(23)21-14-4-7-16-17(12-14)26-11-10-25-16/h2-7,12H,8-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFDENMKITWFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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